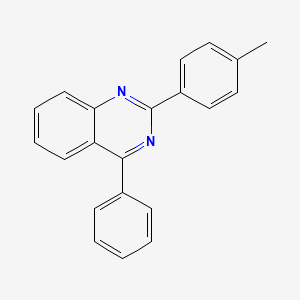

2-(4-Methylphenyl)-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylphenyl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C21H16N2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the efficacy of 2-(4-Methylphenyl)-4-phenylquinazoline and its derivatives as potential anticancer agents. The compound has shown promising activity against several cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism involves targeting G-quadruplex structures in DNA, which are implicated in cancer cell proliferation and survival .

- Cervical Cancer : The compound also exhibited activity against cervical cancer cell lines such as HeLa and SiHa, indicating its broad-spectrum potential in oncology .

- Ovarian Cancer : Additional investigations revealed effectiveness against A2780 ovarian cancer cells, further supporting its role as a versatile anticancer agent .

Case Study: G-Quadruplex Stabilization

A notable study focused on the ability of this compound derivatives to stabilize G-quadruplex structures. These structures are non-canonical forms of DNA that can inhibit telomerase activity, a key factor in cancer cell immortality. The study utilized techniques such as fluorescence resonance energy transfer (FRET) melting and circular dichroism to confirm binding affinity and stabilization effects .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Research indicates that quinazoline derivatives can effectively inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors such as anilines and quinazolines. Researchers are actively exploring various substitutions on the quinazoline core to enhance potency and selectivity against target cells.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Multi-step synthesis from halogenoquinazolines | Anticancer (breast, cervical, ovarian) |

| Derivatives (e.g., substituted quinazolines) | Modification of existing structures | Enhanced antibacterial properties |

Eigenschaften

CAS-Nummer |

16112-44-0 |

|---|---|

Molekularformel |

C21H16N2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

2-(4-methylphenyl)-4-phenylquinazoline |

InChI |

InChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI-Schlüssel |

BHDMLWMBGYVTQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.